molecular formula C25H23NO6 B272156 1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272156
M. Wt: 433.5 g/mol
InChI Key: STSCHUQKNMNCNV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as Cmpd 22, is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 22 involves the inhibition of several signaling pathways involved in cancer cell growth and inflammation. This compound 22 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound 22 has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 22 has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound 22 induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound 22 has been shown to inhibit the phosphorylation of Akt and mTOR, which are involved in cell proliferation and survival. This compound 22 has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 22 in lab experiments is its specificity for cancer cells. This compound 22 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. Additionally, this compound 22 has been shown to exhibit low toxicity in animal models. One limitation of using this compound 22 in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

For 1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 22 research include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound 22 and to optimize its pharmacokinetic properties. Finally, studies are needed to investigate the potential of this compound 22 in combination with other anti-cancer agents for synergistic effects.

Synthesis Methods

1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 22 is synthesized through a multi-step process involving the reaction of several intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride and sulfuric acid to form ethyl 3-(3,4-dimethoxyphenyl)acrylate. The second step involves the reaction of ethyl 3-(3,4-dimethoxyphenyl)acrylate with furan-2-carboxaldehyde in the presence of sodium methoxide to form 3-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2-butenal. The final step involves the reaction of 3-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2-butenal with indole-2,3-dione in the presence of sodium methoxide to form this compound 22.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 22 has been the subject of scientific research for its potential therapeutic applications. Studies have shown that this compound 22 exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound 22 has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. This compound 22 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H23NO6/c1-30-22-12-9-17(14-23(22)31-2)16-26-21-8-4-3-7-20(21)25(29,24(26)28)15-18(27)10-11-19-6-5-13-32-19/h3-14,29H,15-16H2,1-2H3/b11-10+

InChI Key

STSCHUQKNMNCNV-ZHACJKMWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O)OC

SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.